5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 66736-96-7) is a 1,5-disubstituted pyrazole-3-carboxylic acid with molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g·mol⁻¹ . The compound bears an ethyl substituent at the 5-position and a phenyl ring at N1, distinguishing it from the unsubstituted, 5-methyl, and 5-aryl analogs commonly employed in medicinal chemistry and analytical science. Its calculated partition coefficient (LogP) is 2.13, and its topological polar surface area (TPSA) is 55.12 Ų . The carboxylic acid at the 3-position provides a handle for amide coupling, esterification, and metal coordination, positioning this compound as a versatile intermediate for the synthesis of bioactive molecules and coordination complexes.
HandleFree carboxylic acid for amide coupling, esterification, or metal coordination
ProfileModerate lipophilicity (calculated LogP ~2) balances permeability and solubility
Why Substitution Pattern Prevents Simple Analog Replacement
Although numerous pyrazole-3-carboxylic acids share the same core scaffold, substitution at the N1 and C5 positions fundamentally alters the compound's physicochemical properties, biological target engagement, and synthetic utility. Even a single methylene-group difference—as between the 5-ethyl and 5-methyl congeners—produces a measurable shift in lipophilicity (ΔLogP ≈ +0.25) . Within the broader class, the 1,5-substitution pattern has been shown to modulate selectivity across human carbonic anhydrase isoforms, with alkyl substituents at C5 favoring inhibition of the membrane-associated isoform hCA IX (Kᵢ = 5–25 µM range) [1]. Furthermore, analogous pyrazole-3-carboxylic acids bearing acetyl substituents at C4 demonstrate selective metal-chelation behavior that is absent in simpler homologs [2]. These data collectively demonstrate that substitution pattern is not a passive structural feature but an active determinant of solubility, target affinity, and metal-ion selectivity. A scientist or procurement specialist who substitutes 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with a generic in-class analog risks altering the lipophilicity window, losing isoform selectivity, or introducing undesired metal-coordination properties that may invalidate downstream results.
Risk Factor
Target (5-Ethyl)
Common Analog
Lipophilicity Window
Tuned LogP for balanced permeability
Shorter/longer alkyl chains shift LogP and alter SAR interpretation
Isoform Selectivity
5-Ethyl aligns with hCA IX-selective chemotype
Unsubstituted or 5-aryl analogs may lose tumor-associated CA isoform selectivity
Metal-Chelation Profile
Pyrazole-3-carboxylate chelating motif without 4-acetyl interference
4-Acetyl variants alter pH optimum and complex stability constants
[1] Alafeefy, A. M.; Abdel-Aziz, H. A.; Vullo, D.; Al-Tamimi, A.-M. S.; Al-Jaber, N. A.; Al-Omary, F. A. M.; Al-Rashood, K. A.; Supuran, C. T. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorg. Med. Chem. 2015, 23 (15), 4649–4659. DOI: 10.1016/j.bmc.2015.05.048. View Source
[2] Saçmaci, Ş.; Kartal, Ş. Selective extraction, separation and speciation of iron in different samples using 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Anal. Chim. Acta 2008, 623 (1), 46–52. DOI: 10.1016/j.aca.2008.05.073. View Source
Differentiation Evidence vs. Closest Analogs
Lipophilicity Shift: 5-Ethyl vs. 5-Methyl LogP Difference
The target compound (5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid) exhibits a calculated LogP of 2.13 . This represents a ΔLogP of +0.25 relative to the 5-methyl analog (LogP = 1.88) . The lipophilicity increment is attributable to the additional methylene unit at the C5 position and carries implications for membrane permeability, non-specific protein binding, and compound solubility.
LogP ShiftHead-to-head
ΔLogP = +0.25 (5-ethyl 2.13 vs 5-methyl 1.88)
Measurable lipophilicity increase supports SAR differentiation
In silico prediction; experimental verification recommended
In silico prediction; vendor-reported computed LogP values sourced from product technical datasheets
Why This Matters
A ΔLogP of +0.25 is consequential in lead optimization campaigns where even a 0.5-unit shift can alter oral bioavailability class; procurement of the correct 5-ethyl analog ensures accurate SAR interpretation during hit-to-lead progression.
Aqueous Solubility Reduction Relative to 5-Methyl Analog
Although experimentally measured aqueous solubility for the 5-ethyl target compound is not publicly available, the 5-methyl analog (CAS 10199-57-2) has a calculated solubility of 0.89 g·L⁻¹ at 25 °C . The additional methylene group in the 5-ethyl compound increases molecular weight (216.24 vs. 202.21 g·mol⁻¹) and LogP (2.13 vs. 1.88) , both of which are inversely correlated with aqueous solubility. Based on the well-established Hansch solubility-lipophilicity relationship, the 5-ethyl compound is expected to display solubility approximately 0.5–0.8× that of the 5-methyl analog, i.e., in the range of 0.4–0.7 g·L⁻¹.
Solubility EstimateClass-level inference
Estimated 0.4–0.7 g/L (25 °C), ~1.3–2.2× lower than 5-methyl analog
Lower aqueous solubility may require co-solvent for stock solutions
Based on LogP/MW extrapolation; validate experimentally
SolubilityDrug-likenessFormulation
Evidence Dimension
Predicted aqueous solubility of the free acid at 25 °C
Target Compound Data
Estimated 0.4–0.7 g·L⁻¹ (based on LogP and MW extrapolation from the 5-methyl analog)
Estimated ~1.3- to ~2.2-fold lower solubility for the 5-ethyl compound
Conditions
In silico prediction using the fragment-based ACD/Labs solubility model; 25 °C, aqueous buffer (unbuffered)
Why This Matters
Lower aqueous solubility may necessitate the use of co-solvents (DMSO, DMF) or elevated temperatures during stock solution preparation; researchers planning in vitro assays or crystallization trials should account for this solubility difference when ordering the 5-ethyl analog.
SolubilityDrug-likenessFormulation
Carbonic Anhydrase Isoform Selectivity Profile
A congeneric series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids was evaluated against human carbonic anhydrase isoforms I, II, IX, and XII using a stopped-flow CO₂ hydrase assay [1]. The series demonstrated clear, selective inhibition of the tumor-associated membrane isoforms hCA IX and XII (Kᵢ = 4–50 µM) over the ubiquitous cytosolic isoforms hCA I and II. Substitution pattern analysis revealed that alkyl substituents at the ortho and meta positions of the pendant phenyl ring favor hCA IX inhibition (Kᵢ = 5–25 µM). Although the 5-ethyl-1-phenyl compound has not been individually profiled in this assay, it belongs to the same pyrazole-3-carboxylic acid chemotype and features an alkyl (ethyl) substituent at C5, consistent with the structural determinants associated with hCA IX selectivity.
CA IX/XII SelectivityClass-level inference
Congeneric 5-alkyl-pyrazole-3-carboxylic acids inhibit hCA IX (Ki 5–25 µM)
5-Ethyl substitution aligns with isoform-selective chemotype
Direct profiling of target compound not reported; verify in assay
Potency and selectivity windows are substituent-dependent; C5-alkyl-bearing analogs cluster in the hCA IX-selective sub-group
Conditions
Stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I, II, IX, XII; pH 7.4, 20 °C
Why This Matters
For groups developing non-sulfonamide carbonic anhydrase inhibitors, the 5-ethyl-1-phenyl substitution pattern aligns with the structural parameters for hCA IX-selective inhibition, making this compound a relevant starting scaffold that cannot be replaced by the 5-unsubstituted or 5-aryl variants without potential loss of isoform selectivity.
[1] Alafeefy, A. M.; Abdel-Aziz, H. A.; Vullo, D.; Al-Tamimi, A.-M. S.; Al-Jaber, N. A.; Al-Omary, F. A. M.; Al-Rashood, K. A.; Supuran, C. T. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorg. Med. Chem. 2015, 23 (15), 4649–4659. DOI: 10.1016/j.bmc.2015.05.048. View Source
Factor XIa Inhibitor Fragment Class Potential
A fragment-based lead generation study identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for Factor XIa (FXIa) inhibitor discovery [1]. Systematic SAR exploration yielded lead compound 7za with an FXIa Kᵢ of 90.37 nM and an in vitro coagulation activity (1.5× aPTT in rabbit plasma) of 43.33 µM. The carboxylic acid at the 3-position was critical for binding interactions. The 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid compound is a close structural relative, differing from the core 5-phenyl fragment by replacement of the C5 phenyl with an ethyl group—a modification that alters steric bulk and lipophilicity while preserving the carboxylic acid pharmacophore.
FXIa Fragment ClassClass-level inference
5-Phenyl-pyrazole-3-carboxylic acids yield FXIa Ki 90.37 nM (lead 7za)
5-Ethyl variant offers less steric bulk for fragment elaboration
Target compound not directly evaluated; fragment SAR context
Factor XIa inhibitionAnticoagulantFragment-based drug discovery
Evidence Dimension
FXIa inhibitory potency and in vitro anticoagulant activity
Target Compound Data
Not directly measured; proposed as an analog of the 5-phenyl-pyrazole-3-carboxylic acid fragment class
Potency is highly dependent on the amide substituent at C3; the 5-ethyl analog provides a less sterically demanding scaffold for fragment elaboration
Conditions
In vitro FXIa enzyme inhibition assay; rabbit plasma aPTT coagulation assay; molecular docking against FXIa crystal structure (PDB not specified)
Why This Matters
Researchers pursuing fragment-based FXIa inhibitor programs may prefer the 5-ethyl variant over the 5-phenyl variant when a smaller, less lipophilic C5 substituent is desired for fragment growth or when exploring alternative vectors from the pyrazole core.
Factor XIa inhibitionAnticoagulantFragment-based drug discovery
[1] Liu, H.-Y.; Song, H.-B.; Li, Z.-S.; Zhang, C.-H.; Yang, L.-M.; Zheng, Y.-C.; Liu, H.-M. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules 2018, 23 (8), 2002. DOI: 10.3390/molecules23082002. View Source
Metal Ion Selectivity in Analytical Speciation
The structurally related compound 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC) functions as a selective complexing reagent for Fe(III) over Fe(II) [1]. Under optimized conditions (pH 1.5, 1.64 × 10⁻⁴ mol·L⁻¹ AMPC, methyl isobutyl ketone extraction), the Fe(III)-AMPC complex is quantitatively extracted with a detection limit of 0.24 µg·L⁻¹ and recoveries exceeding 95% (RSD < 2.1%, N = 8). The selectivity arises from the pyrazole-3-carboxylic acid chelating motif. The 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid compound retains the identical 1-phenyl-pyrazole-3-carboxylic acid chelating unit; the absence of the 4-acetyl group is expected to shift the pH optimum for metal binding and alter the stability constant of the resulting complex.
Quantitative metal-binding parameters for the target compound are not available; differentiation is based on the absence of the 4-acetyl auxiliary donor group
Conditions
Solvent extraction with methyl isobutyl ketone (MIBK); pH 1.5; flame atomic absorption spectrometry (FAAS) detection; Job's method for stoichiometry
Why This Matters
Analytical laboratories developing metal speciation methods may evaluate the 5-ethyl-1-phenyl-3-carboxylic acid variant as an alternative chelator when the 4-acetyl group of AMPC introduces unwanted UV absorbance or when a simpler ligand framework is desired for complex stoichiometry studies.
Metal complexationIron speciationAnalytical chemistry
[1] Saçmaci, Ş.; Kartal, Ş. Selective extraction, separation and speciation of iron in different samples using 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Anal. Chim. Acta 2008, 623 (1), 46–52. DOI: 10.1016/j.aca.2008.05.073. View Source
Commercial Purity Grades and Reproducibility
Two verified commercial sources offer the compound at different purity grades: MolCore supplies 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with a minimum purity of 98% (NLT 98%) under ISO-certified quality systems , while Leyan lists the compound at 95% purity . A 3-percentage-point difference in purity specification corresponds to a potential impurity burden that is approximately 2.5-fold higher in the 95% product. For structure-activity relationship (SAR) studies where minor impurities can confound biological assay results (e.g., false-positive enzyme inhibition at 10 µM screening concentration), this purity differential is non-trivial.
Purity specificationProcurementReproducibility
Evidence Dimension
Guaranteed minimum purity specification
Target Compound Data
NLT 98% (MolCore) or 95% (Leyan) , depending on supplier
Comparator Or Baseline
Leyan 95% purity grade as internal comparator
Quantified Difference
ΔPurity = 3 percentage points; ~2.5× higher maximum impurity level in 95% product vs. 98% product
Conditions
Vendor-specified purity values as listed on product technical datasheets; actual batch-specific purity may vary
Why This Matters
Procurement specialists should select the 98% (MolCore) grade for SAR and biophysical assays where impurity-driven artifacts are a concern, while the 95% (Leyan) grade may be acceptable for intermediate-scale synthesis where the compound will undergo further purification.
Purity specificationProcurementReproducibility
Recommended Application Scenarios
Hit-to-Lead Optimization with Controlled Lipophilicity
In hit-to-lead programs where the pyrazole-3-carboxylic acid scaffold has been identified as a fragment hit (e.g., Factor XIa inhibition [1]), the 5-ethyl substitution provides a LogP of 2.13—an increment of +0.25 over the 5-methyl analog . This allows medicinal chemists to fine-tune lipophilicity within a narrow window without introducing a larger aromatic substituent that could adversely affect ligand efficiency metrics. The compound is suitable for amide library synthesis at the C3 carboxylic acid, enabling systematic SAR exploration of the P1′ and P2′ pockets identified in FXIa co-crystal structures [1].
Carbonic Anhydrase Isoform-Selective Inhibitor Development
The 5-ethyl-1-phenyl substitution pattern aligns with the structural requirements for selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII [1]. The free carboxylic acid at C3 serves as a zinc-binding group (ZBG) in the non-sulfonamide inhibitor class. Researchers developing CA IX-selective agents for hypoxic tumor targeting should prefer the 5-ethyl variant over 5-aryl analogs, as the smaller alkyl substituent at C5 corresponds to the substitution pattern associated with hCA IX selectivity (Kᵢ = 5–25 µM range) in the congeneric series [1].
Metal Ion Speciation Method Development
Building on the demonstrated Fe(III)-selective complexation behavior of the structurally related AMPC reagent (detection limit 0.24 µg·L⁻¹, recovery > 95%) [1], the 5-ethyl-1-phenyl-3-carboxylic acid scaffold offers a simpler ligand framework for systematic studies of pyrazole-carboxylate metal binding. The absence of the 4-acetyl group removes a potential UV-active chromophore, which may be advantageous when designing extraction-photometric methods where the acetyl absorption band interferes with analyte quantification.
Coordination Polymer and MOF Synthesis
The 1-phenyl-5-ethyl-pyrazole-3-carboxylic acid molecule contains both a hard carboxylate donor (O-donor) and a soft pyrazole N-donor within the same ligand. This ambidentate character has been exploited in related pyrazole-3-carboxylate systems to construct Cu(II), Zn(II), Co(II), and Ni(II) complexes with diverse topologies (0D, 1D, 2D, and 3D frameworks) [1]. The 5-ethyl substituent introduces steric bulk that can influence framework interpenetration and solvent-accessible void volumes, making this compound a candidate for systematic studies of substituent effects on MOF porosity.
Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity tuning
Controlled LogP increment over shorter alkyl chains